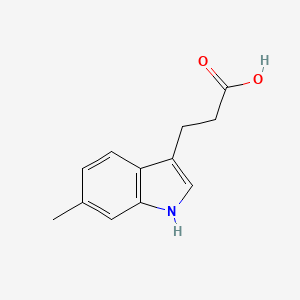

3-(6-methyl-1H-indol-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQVNBRRLIMNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651659 | |

| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151590-29-3 | |

| Record name | 3-(6-Methyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 6 Methyl 1h Indol 3 Yl Propanoic Acid

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of the 3-(6-methyl-1H-indol-3-yl)propanoic acid framework can be achieved through several established and contemporary organic chemistry reactions. These methods include the construction of the indole (B1671886) ring system itself and the introduction of the C3 side chain.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgnumberanalytics.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. youtube.comthermofisher.com

To synthesize the this compound structure, the strategic selection of starting materials is essential:

Arylhydrazine: To obtain the 6-methyl substitution on the indole ring, the reaction must start with p-tolylhydrazine (4-methylphenylhydrazine). nih.govmdpi.com

Carbonyl Compound: The propanoic acid side chain at the C3 position is derived from the ketone component. A suitable precursor is γ-ketovaleric acid (levulinic acid) or its corresponding ester.

Condensation Reactions

Condensation reactions provide an alternative and direct route to C3-substituted indoles. These methods typically involve the reaction of a pre-formed indole nucleus with a molecule that provides the three-carbon side chain.

A notable example is the direct alkylation of 6-methylindole (B1295342) with an acrylic acid derivative. A patented process describes the reaction of an indole with acrylic acid at high temperatures (225–300 °C) in the presence of a strong base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, to produce 3-indolepropionic acids. google.com This method is advantageous as it directly forms the desired carbon-carbon bond at the C3 position. The high temperature is crucial for favoring C3 alkylation over N-alkylation. google.com

Another relevant strategy is the Knoevenagel condensation. This reaction can be used to form an unsaturated precursor, which is then reduced to the final product. For example, the condensation of 6-methylindole-3-carbaldehyde with malonic acid under Doebner conditions (using a base like pyridine) would yield 3-(6-methyl-1H-indol-3-yl)propenoic acid . mdpi.com This intermediate can subsequently be reduced to the target propanoic acid derivative.

The general reactivity of indoles in condensation reactions with α-keto acids has also been explored, which underlines the nucleophilic character of the indole C3 position that enables these synthetic transformations. acs.orgnih.gov

Reduction Methodologies for Precursors

Many synthetic routes for this compound converge on a final reduction step. This typically involves the saturation of a carbon-carbon double bond or the reduction of a carbonyl group in a precursor molecule.

The most common precursor for reduction is 3-(6-methyl-1H-indol-3-yl)propenoic acid or its ester, formed via a condensation reaction as described previously. The alkene double bond in the propenoic acid side chain can be selectively reduced to a single bond through catalytic hydrogenation . youtube.com This reaction is typically carried out using gaseous hydrogen (H₂) and a heterogeneous metal catalyst. youtube.com

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, room temp/pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient for C=C reduction; risk of indole ring reduction under harsh conditions. |

| Platinum on Carbon (Pt/C) | H₂ gas, room temp, often in water or ethanol. nih.gov | Effective catalyst; can be used in green solvents like water. nih.gov |

| Raney Nickel (Raney Ni) | H₂ gas, often requires elevated temperature and pressure. | Cost-effective but may require more forcing conditions. |

A significant challenge in the hydrogenation of indole derivatives is preventing the over-reduction of the indole ring itself, which can lead to indoline (B122111) or octahydroindole byproducts. nih.gov Careful selection of the catalyst and reaction conditions is necessary to ensure the selective reduction of the side-chain double bond while preserving the aromaticity of the indole core. nih.gov

Catalyst-Mediated Synthesis Optimizations

The efficiency, selectivity, and environmental impact of synthetic routes to this compound can be significantly improved through the use of advanced catalytic systems and the careful optimization of reaction parameters.

Role of Rare-Earth Catalysts in Indole Derivatization

Rare-earth metals, including the lanthanide series (e.g., Ytterbium, Neodymium, Samarium), have emerged as powerful catalysts in organic synthesis due to their unique electronic properties and strong Lewis acidity. nih.govnih.gov In the context of indole chemistry, rare-earth catalysts have been shown to effectively promote various bond-forming reactions under mild conditions. rsc.org

While direct synthesis of the target molecule using these catalysts is not extensively documented, their application in related transformations highlights their potential. For instance, rare-earth metal amido complexes have been used to synthesize novel organometallic structures incorporating indolyl ligands, which then exhibit high catalytic activity in reactions like intramolecular hydroamination. rsc.orgrsc.org Furthermore, polyoxometalates containing rare-earth cations, such as Neodymium (Nd³⁺), have demonstrated remarkable performance in promoting the cyanosilylation of carbonyl compounds. nih.gov Such a reaction could be a key step in a multi-step synthesis involving the elaboration of a side chain.

The key attributes of rare-earth catalysts in these contexts include:

High Lewis Acidity: They can effectively activate substrates like carbonyls or imines. nih.gov

High Catalytic Activity: They often achieve high turnover numbers and frequencies even at very low catalyst loadings (e.g., 0.1 mol%). nih.govrsc.org

Tunability: The catalytic properties can be fine-tuned by changing the specific rare-earth metal or its associated ligands, influencing both reactivity and steric hindrance. nih.govrsc.org

Influence of Reaction Conditions on Yield and Selectivity

The outcome of any synthetic route is highly dependent on the specific reaction conditions employed. Parameters such as temperature, solvent, catalyst choice, and reactant stoichiometry can have a profound impact on the yield of the desired product and the suppression of side reactions.

| Synthetic Method | Critical Parameter | Effect on Outcome | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Acid Catalyst Type & Concentration | Affects reaction rate and regioselectivity with unsymmetrical ketones, influencing the ratio of potential isomers. | thermofisher.comrsc.org |

| Condensation (Indole + Acrylic Acid) | Temperature | At 120-130 °C, N-alkylation is favored. At 225-300 °C, the desired C3-alkylation product is formed. | google.com |

| Catalytic Hydrogenation | Catalyst & Pressure/Temp | Mild conditions are required to selectively reduce the side-chain C=C bond without reducing the indole aromatic ring. | nih.gov |

| Rare-Earth Catalysis | Solvent (e.g., Toluene vs. THF) | Can influence the very structure of the active catalytic complex, thereby altering its reactivity and efficiency. | rsc.org |

For the Fischer indole synthesis, the acidity of the medium is a determining factor for regioselectivity when an unsymmetrical ketone is used. thermofisher.com In condensation reactions, temperature can be a switch that dictates the position of alkylation on the indole nucleus. As seen in the reaction with acrylic acid, lower temperatures favor attack at the nitrogen (N1), while significantly higher temperatures are required to achieve substitution at the carbon (C3). google.com In catalyst-mediated processes, not only the identity of the catalyst but also the solvent can play a structural role, influencing the geometry and, consequently, the activity of the catalytic species. rsc.org Therefore, careful optimization of these conditions is a cornerstone of developing an efficient and selective synthesis for this compound.

Strategies for Chemical Functionalization and Analogue Generation

The generation of analogues from this compound is achieved by targeting its distinct chemical functionalities. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

The nitrogen atom of the indole ring is a common site for functionalization. Deprotonation with a suitable base, such as sodium hydride (NaH) or a strong organic base, generates a nucleophilic indolide anion that can react with various electrophiles. This approach allows for the introduction of a wide range of substituents at the N1 position.

Common N1-substitution reactions include:

N-Alkylation: The introduction of alkyl groups is typically achieved by reacting the indole derivative with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. For instance, N-alkylation of related indole-3-propanoate esters has been demonstrated to produce N-methyl and N-ethyl derivatives. nih.govnih.gov

N-Acylation: Acyl groups can be introduced using acid chlorides or anhydrides. This reaction is often facilitated by a base like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov N-acylation can enhance the metabolic stability or modify the electronic properties of the indole ring.

These N1-derivatization methods provide a straightforward route to a variety of analogues with modified lipophilicity, steric profile, and hydrogen-bonding capabilities.

Table 1: Examples of N1-Substitution Reactions on Indole Propanoic Acid Scaffolds

| Substituent Type | Reagents | Resulting Group | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl (e.g., -CH₃) | nih.gov |

| Alkylation | Alkyl Halide (e.g., C₂H₅Br), Base (e.g., K₂CO₃) | N-Alkyl (e.g., -CH₂CH₃) | nih.gov |

| Acylation | Acid Chloride (e.g., ArCOCl), Base (e.g., DMAP/Et₃N) | N-Acyl (e.g., -C(O)Ar) | nih.gov |

The indole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. bhu.ac.in The position of substitution is directed by the existing substituents. In this compound, the C3 position is blocked by the propanoic acid side chain. The 6-methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is generally directed to other positions on the heterocyclic or benzene (B151609) ring, such as C2, C4, C5, and C7. The presence of an electron-donating group, such as a methoxy (B1213986) group at the 6-position, has been shown to activate the nucleus towards substitution, particularly at the C2-position. rsc.org A similar, though less pronounced, effect would be anticipated from the 6-methyl group.

Key electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using nitric acid in the presence of a strong acid like sulfuric acid, typically leading to substitution at the C5 position.

Friedel-Crafts Reactions: Acylation or alkylation can occur at various positions on the ring using an appropriate Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

These modifications directly alter the electronic landscape and steric properties of the indole core.

Table 2: Potential Electrophilic Substitution Sites on the 6-Methylindole Ring

| Reaction Type | Typical Reagents | Potential Substitution Positions | Reference |

|---|---|---|---|

| Halogenation | NBS, NCS | C2, C4, C5, C7 | nih.gov |

| Nitration | HNO₃, H₂SO₄ | C5 | bhu.ac.in |

| Acylation | RCOCl, AlCl₃ | C2, C5 | nih.gov |

The propanoic acid side chain offers a rich platform for derivatization, primarily through reactions of the carboxylic acid group. These modifications are fundamental for creating esters, amides, and more complex structures, including heterocyclic rings.

The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in bioactive molecules.

Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). ceon.rsresearchgate.net This method is effective for preparing simple alkyl esters such as methyl or ethyl esters. nih.govnih.gov

Amidation: Amide bond formation is a cornerstone of medicinal chemistry and is usually accomplished using coupling agents to activate the carboxylic acid. mdpi.com Common strategies include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). nih.gov These methods facilitate the reaction with a wide range of primary and secondary amines to yield the corresponding amides.

Table 3: Reagents for Esterification and Amidation of the Propanoic Acid Chain

| Transformation | Reactant | Coupling/Activating Agents | Resulting Derivative | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH) | H₂SO₄ (catalyst) | Ester (-COOR) | ceon.rs |

| Amidation | Amine (R-NH₂) | DCC, HOBt | Amide (-CONHR) | arkat-usa.org |

| Amidation | Amine (R-NH₂) | EEDQ | Amide (-CONHR) | nih.gov |

| Amidation | Amine (R-NH₂) | i-Butylchloroformate | Amide (-CONHR) | researchgate.net |

The propanoic acid side chain can serve as a synthon for the construction of various heterocyclic rings, significantly expanding the chemical diversity of the parent molecule. The strategy often involves initial modification of the carboxyl group into a more reactive intermediate.

For example, the carboxylic acid can be converted to an acyl hydrazine (B178648) by reacting its corresponding ester with hydrazine. This intermediate can then undergo cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form five-membered heterocycles such as oxadiazoles. beilstein-journals.org In other approaches, derivatives of the propanoic acid, such as β-keto nitriles, can be used as building blocks in multi-component reactions to synthesize a wide array of complex heterocyclic systems, including pyrans, pyridines, and pyrazoles. nih.gov Furthermore, cycloaddition reactions using derivatives like indole-3-acrylate (which can be formed from the propanoic acid) allow for the construction of fused ring systems like benzofurans and carbazoles. rsc.org

Table 4: Strategies for Heterocycle Synthesis from the Propanoic Acid Side Chain

| Key Intermediate | Reaction Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Acyl Hydrazine | Cyclocondensation | CDI | Oxadiazole | beilstein-journals.org |

| β-Keto Nitrile | Multi-component Reaction | Aldehydes, Malononitrile | Pyran, Pyridine | nih.gov |

| Indole-3-acrylate | [3+2] Cycloaddition | p-Benzoquinone | Benzofuran | rsc.org |

Introducing chirality into the molecule can have profound effects on its biological activity. The propanoic acid side chain is an ideal location for the stereoselective introduction of substituents, typically at the α-carbon (C2) or β-carbon (C3).

The synthesis of such chiral analogues can be achieved through several routes:

Use of Chiral Starting Materials: One of the most direct methods is to start from a chiral precursor. For example, derivatives of natural amino acids like L-tryptophan can be used to synthesize analogues where the stereochemistry at the α-carbon is pre-defined. nih.gov

Stereoselective Reactions: Asymmetric synthesis can be employed to create a new stereocenter. This can include reactions like asymmetric hydrogenation of an unsaturated precursor or stereoselective oxidative ring formation to introduce a hydroxyl group at the α-position. researchgate.net

Resolution of Diastereomers: A racemic mixture can be reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated by standard techniques like chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers. nih.gov

A study on a related compound, 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid, derived from L-tryptophan, confirmed the retention of the S-configuration at the stereogenic α-carbon atom. nih.gov

Table 5: Examples of Chiral Analogues and Synthetic Approaches

| Position of Chirality | Substituent | Synthetic Strategy | Configuration | Reference |

|---|---|---|---|---|

| α-carbon | -NHSO₂R | From L-tryptophan | S | nih.gov |

| α-carbon | -OH | Stereoselective Oxidation | syn/anti | researchgate.net |

| - | - | Diastereomeric Resolution | R / S | nih.gov |

Derivatization of the Propanoic Acid Side Chain

Scalable Synthesis Considerations for Research Quantities

The production of this compound in research quantities, ranging from grams to kilograms, requires synthetic routes that are efficient, cost-effective, and reproducible. The primary considerations for scalability include the availability and cost of starting materials, the number of synthetic steps, reaction conditions, and the ease of purification. The most common and logical starting material for this target compound is 6-methylindole, which is commercially available. acs.orgsigmaaldrich.com The challenge then lies in the regioselective introduction of the propanoic acid side chain at the C3 position of the indole nucleus. Several established methods for the synthesis of indole-3-propionic acids can be adapted for this specific methylated analog.

A common historical method for preparing indole-3-propionic acids involves a two-step sequence: the Michael addition of an indole to acrylonitrile (B1666552) to form a 3-indolepropionitrile intermediate, followed by hydrolysis of the nitrile to the carboxylic acid. google.com While effective, this route has potential drawbacks for large-scale work, including the handling of toxic acrylonitrile and the often harsh conditions (strong acid or base) required for the hydrolysis step, which can lead to side products and complicate purification. google.com

More direct and potentially more scalable methods have been developed to circumvent the issues associated with the nitrile hydrolysis route. One of the most promising approaches for large-scale synthesis is the direct reaction of the indole with acrylic acid in the presence of a base at elevated temperatures. google.com A patented process describes reacting an indole with acrylic acid at temperatures between 225°C and 300°C with a basic catalyst like potassium hydroxide. google.com This method is advantageous as it is a one-step addition reaction that avoids the isolation of an intermediate and the use of a nitrile precursor, thereby improving process efficiency and atom economy. google.com The product can be recovered through a straightforward acid-base workup, where the potassium salt of the product is dissolved in water, washed to remove unreacted indole, and then acidified to precipitate the final acid. google.com

Another viable strategy involves the Knoevenagel condensation. This could involve condensing 6-methylindole-3-carboxaldehyde (B1309500) with malonic acid or Meldrum's acid, followed by subsequent reaction steps. The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is common in organic synthesis for forming carbon-carbon bonds due to the high acidity of its methylene (B1212753) protons. nih.gov The reaction of an indole with an aldehyde and Meldrum's acid, followed by hydrolysis and decarboxylation, can yield the desired propanoic acid side chain.

The classical Fischer indole synthesis, while fundamental for creating the indole ring itself, is generally less practical for this specific target when the precursor indole is readily available. nih.gov This method involves reacting a substituted phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. nih.govacs.org For this compound, this would require a complex keto-acid or ester precursor and can be complicated by the formation of regioisomers, depending on the catalyst and conditions. rsc.org

Considering these options, the direct condensation with acrylic acid presents a highly favorable route for scalable synthesis due to its operational simplicity and efficiency.

Interactive Data Table: Comparison of Synthetic Routes for Scalability

| Route | Starting Materials | Key Steps | Typical Conditions | Scalability Advantages | Scalability Challenges |

| A: Direct Condensation | 6-Methylindole, Acrylic Acid | One-step addition | High temperature (225-300°C), basic catalyst (e.g., KOH). google.com | Single step, high atom economy, avoids nitrile intermediate. google.com | Requires high temperatures and potentially high pressure (autoclave). google.com |

| B: Nitrile Hydrolysis | 6-Methylindole, Acrylonitrile | 1. Michael Addition2. Nitrile Hydrolysis | 1. Base or acid catalyst2. Strong acid or base, heat. google.com | Well-established, uses common reagents. | Two steps, handling of toxic acrylonitrile, harsh hydrolysis conditions, potential for side products. google.com |

| C: Meldrum's Acid Route | 6-Methylindole, Formaldehyde, Meldrum's Acid | 1. Condensation2. Hydrolysis/Decarboxylation | Mild to moderate temperatures, various catalysts. nih.gov | Generally good yields, avoids very high temperatures. | Multi-step process, requires specific (and more expensive) reagents like Meldrum's acid. |

| D: Fischer Indole Synthesis | p-Tolylhydrazine, γ-Ketoacid/ester | 1. Hydrazone formation2. Cyclization (indolization) | Acid catalyst (e.g., H₂SO₄, PPA), heat. nih.govacs.org | Builds the core structure from basic components. | Multi-step, potential for regioisomer byproducts, may have lower overall yield than modifying the indole core. rsc.org |

Advanced Structural Characterization and Elucidation of 3 6 Methyl 1h Indol 3 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(6-methyl-1H-indol-3-yl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(1H-indol-3-yl)propanoic acid, distinct signals corresponding to the indole (B1671886) ring protons, the propanoic acid chain protons, and the N-H proton are observed. For the 6-methyl derivative, the spectrum would be very similar, with the key addition of a singlet corresponding to the C-6 methyl group protons.

The protons of the propanoic acid side chain typically appear as two triplets in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the indole ring (C-α) would be expected to resonate at a slightly downfield position compared to the methylene group adjacent to the carboxyl group (C-β) due to the deshielding effect of the aromatic indole system.

The aromatic region would display signals for the protons on the indole ring. The proton at the C-2 position typically appears as a singlet or a narrow triplet, while the protons on the benzene (B151609) portion of the indole ring (C-4, C-5, and C-7) would show characteristic splitting patterns (doublets or triplets) based on their coupling with neighboring protons. The introduction of the methyl group at C-6 would replace the H-6 signal and would likely cause a slight upfield shift for the adjacent protons (H-5 and H-7) due to its electron-donating nature. The N-H proton of the indole ring generally appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-α (CH₂) | ~3.0 | Triplet | Adjacent to the indole ring. |

| H-β (CH₂) | ~2.6 | Triplet | Adjacent to the carboxyl group. |

| C6-CH₃ | ~2.4 | Singlet | Methyl group on the indole ring. |

| H-2 | ~7.1 | Singlet | Proton on the pyrrole (B145914) part of the indole ring. |

| H-4 | ~7.5 | Doublet | Aromatic proton. |

| H-5 | ~6.8 | Doublet | Aromatic proton, shifted upfield by C6-CH₃. |

| H-7 | ~7.2 | Singlet/Doublet | Aromatic proton. |

| N-H | ~10.8 | Broad Singlet | Indole N-H proton. |

Note: The predicted chemical shifts are based on data for 3-(1H-indol-3-yl)propanoic acid and known substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to observe signals for the two carbons of the propanoic acid side chain, the eight carbons of the indole ring, and the carbon of the additional methyl group.

The carbonyl carbon of the carboxylic acid is typically found at the most downfield position, often around 175 ppm. The two methylene carbons of the propanoic acid chain would appear in the aliphatic region. The carbons of the indole ring resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the substituent methyl group. The C-6 carbon, being directly attached to the methyl group, would experience a downfield shift compared to the unsubstituted C-6 in indole-3-propanoic acid, while the adjacent carbons (C-5 and C-7) might show slight upfield shifts. The methyl carbon itself would appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | ~174.5 |

| C-α | ~34.0 |

| C-β | ~21.0 |

| C6-CH₃ | ~21.5 |

| C-2 | ~122.0 |

| C-3 | ~114.0 |

| C-3a | ~127.0 |

| C-4 | ~118.5 |

| C-5 | ~120.0 |

| C-6 | ~131.0 |

| C-7 | ~111.0 |

Note: The predicted chemical shifts are based on data for 3-(1H-indol-3-yl)propanoic acid and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show a correlation between the H-α and H-β protons of the propanoic acid chain, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C₁₂H₁₃NO₂, the expected exact mass can be calculated. This experimental value from HRMS would serve as a definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass |

|---|

An experimentally obtained mass value that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for indole derivatives is the formation of a stable quinolinium or related ion. For indole-3-propanoic acid, a major fragment is observed at m/z 130, corresponding to the indol-3-ylmethyl cation, formed by the loss of the carboxyl and adjacent methylene groups. A similar fragmentation would be expected for the 6-methyl derivative, leading to a fragment at m/z 144, which is 14 mass units higher due to the additional methyl group. Other potential fragmentations include the loss of water from the carboxylic acid group and cleavage of the propanoic acid chain at different positions.

Table 4: Predicted Key MS/MS Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 203 | [M+H]⁺ | Protonated molecular ion |

| 185 | [M-H₂O+H]⁺ | Loss of water from the carboxylic acid |

| 158 | [M-COOH+H]⁺ | Loss of the carboxyl group |

Note: The fragmentation pathways are predicted based on the known behavior of similar indole derivatives in MS/MS experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable, non-destructive technique used to identify the functional groups present within a molecule. This method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. The analysis of the IR spectrum of this compound allows for the definitive identification of its key structural components: the indole ring, the carboxylic acid moiety, and the aliphatic chain.

The IR spectrum of the closely related compound, 1H-indole-3-propanoic acid, provides a valuable reference for interpreting the spectrum of its 6-methyl derivative. nist.gov The primary difference in the spectrum of this compound would be the presence of additional C-H stretching and bending vibrations associated with the methyl group.

Key characteristic absorption bands for this compound are expected as follows:

N-H Stretch (Indole): The indole N-H bond gives rise to a sharp to moderately broad absorption band in the region of 3400-3300 cm⁻¹. For instance, the indole N-H band in indole-3-acetic acid has been observed at 3389 cm⁻¹. researchgate.net This distinct peak is a clear indicator of the indole nucleus.

O-H Stretch (Carboxylic Acid): The hydroxyl group of the carboxylic acid presents a very broad and intense absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹. docbrown.info This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations of the indole ring typically appear as a series of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propanoic acid chain and the 6-methyl group are expected in the range of 2975-2845 cm⁻¹. docbrown.info

C=O Stretch (Carboxylic Acid): The carbonyl group of the carboxylic acid is one of the most characteristic and intense absorptions in the IR spectrum, appearing as a sharp peak between 1725 and 1700 cm⁻¹. docbrown.info The exact position can be influenced by hydrogen bonding. In the related indole-3-acetic acid, this peak is found at 1701 cm⁻¹. researchgate.net

C=C Stretch (Aromatic): The carbon-carbon double bond stretching vibrations within the indole ring give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-N Stretch (Indole): The C-N stretching vibration of the indole ring is typically observed in the 1360-1310 cm⁻¹ range.

C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group often appear as a series of bands in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The following interactive data table summarizes the expected prominent IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 2975 - 2845 | Medium |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak |

| Carboxylic Acid O-H | Bend | 1440 - 1395 | Medium |

| Indole C-N | Stretch | 1360 - 1310 | Medium |

| Carboxylic Acid C-O | Stretch | 1300 - 1200 | Strong |

This detailed analysis of the infrared spectrum provides a robust method for confirming the presence of the key functional groups in this compound, thereby corroborating its molecular structure.

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

While IR spectroscopy identifies functional groups, X-ray crystallography provides the definitive three-dimensional arrangement of atoms within a single crystal. This powerful technique yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. Although a crystal structure for this compound is not publicly available, examining the crystallographic data of related indole derivatives offers significant insights into the likely solid-state conformation and intermolecular interactions.

A notable example is the crystal structure of rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid. nih.govpsu.edu In this derivative, the crystal structure reveals that the molecules are linked by pairs of O-H···N hydrogen bonds, forming inversion dimers. nih.govpsu.edu Specifically, the carboxylic acid's hydroxyl proton forms a hydrogen bond with the indole nitrogen atom of a neighboring molecule. nih.govpsu.edu This type of hydrogen bonding pattern is a common and stabilizing interaction in the crystal lattices of compounds containing both carboxylic acid and indole functionalities. The study also highlighted a weak C-H···O hydrogen bond, which contributes to the formation of chains of these dimers. nih.govpsu.edu

The following interactive data table summarizes the crystallographic data for a related indolepropanoic acid derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

Crystallographic Data for rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₂₃H₁₉NO₂S₂ |

| Formula Weight | 405.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2089 (4) |

| b (Å) | 18.0673 (8) |

| c (Å) | 11.9678 (6) |

| α (°) | 90 |

| β (°) | 100.835 (2) |

| γ (°) | 90 |

| Volume (ų) | 1951.64 (16) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.381 |

The determination of the crystal structure of this compound itself would provide invaluable and precise information, confirming the molecular geometry and revealing the specific network of intermolecular forces that govern its solid-state properties.

Computational and Theoretical Investigations of 3 6 Methyl 1h Indol 3 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. researchgate.netrsc.org These methods are used to determine the optimized molecular geometry, vibrational frequencies, and the distribution of electrons within the molecule.

For a molecule like 3-(6-methyl-1H-indol-3-yl)propanoic acid, DFT studies would elucidate the impact of the methyl group at the 6-position and the propanoic acid side chain at the 3-position on the indole (B1671886) ring's electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

In studies of similar indole derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been effectively used to analyze molecular structures and properties. researchgate.net These analyses often include generating Molecular Electrostatic Potential (MEP) maps, which visualize the electron density and are crucial for identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the carboxylic acid's oxygen atoms and the nitrogen atom of the indole ring, indicating these as sites for potential hydrogen bonding and electrophilic interaction.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Indole Derivatives Note: This table is illustrative, based on typical findings for indole derivatives, as specific data for this compound is not available.

| Descriptor | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.comthesciencein.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. espublisher.comnih.gov

For this compound, molecular docking simulations would be employed to predict how it fits into the active site of a target protein. The simulation calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A lower (more negative) binding energy generally suggests a more stable and favorable interaction.

Studies on various indole derivatives have successfully used docking to predict their binding modes. For instance, research on indole-3-propionic acid (IPA) has shown its interaction with targets like human serum albumin and various enzymes. plos.orgnih.gov Docking studies of a curcumin-IPA conjugate against acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) revealed strong binding affinities with docking scores of -16.0 and -11.41 kcal/mol, respectively. nih.gov It is hypothesized that this compound would adopt specific conformations where the indole ring engages in hydrophobic interactions and the propanoic acid group forms hydrogen bonds or ionic interactions. nih.gov

A crucial output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. tandfonline.com These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are vital for the stability of the ligand-protein complex.

For example, in a study of indole derivatives targeting the Pim-1 kinase, docking revealed essential hydrogen bond interactions with the residue Glu 121. nih.govtandfonline.com Similarly, a study on a curcumin-IPA conjugate identified numerous interacting residues in the active site of hAChE, including Tyr72, Asp74, Trp86, and Gly121, which formed hydrogen bonds and hydrophobic interactions with the ligand. acs.org For this compound, it is expected that the indole NH group and the carboxylic acid moiety would be key players in forming hydrogen bonds, while the indole and methyl-substituted benzene (B151609) rings would participate in hydrophobic and π-stacking interactions with nonpolar residues of a target protein.

Table 2: Example of Key Interacting Residues for Indole-Based Ligands with a Target Protein Note: This table is a representative example based on published data for analogous compounds.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indole-Curcumin Hybrid | hAChE | Tyr72, Asp74, Trp86, Gly121, Tyr133 | Hydrogen Bond, Hydrophobic |

| Indole Derivative | Pim-1 Kinase | Lys 67, Glu 89, Glu 121 | Hydrogen Bond |

| Indole Derivative | Pim-1 Kinase | Phe 49 | π-Cationic |

| Indole-3-Propionic Acid | ctDNA | A-T rich region | Groove Binding, Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into the conformational flexibility of the ligand and protein, and the stability of their interaction. tandfonline.commdpi.com

For the this compound-protein complex, an MD simulation would track the atomic movements over a set period (e.g., nanoseconds). The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time indicates that the ligand remains securely bound within the active site. mdpi.com

In studies on indole derivatives, MD simulations have been used to confirm the stability of docked complexes. For example, simulations of indole derivatives with the dihydrofolate reductase (DHFR) enzyme and Pim-1 kinase confirmed that the ligands remained stable in the binding pocket. tandfonline.comtandfonline.com Similarly, MD simulations of indole-3-propionic acid with calf thymus DNA showed the formation of a stable complex, validating the docking results. mdpi.comnih.govresearchgate.net These simulations also help refine the understanding of key interactions by observing their persistence throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. espublisher.com This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with experimentally measured activity.

In a QSAR study involving indole derivatives, various molecular descriptors would be calculated for a set of related compounds, including this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). A statistical model, such as multiple linear regression or partial least squares (PLS), is then developed to create an equation that predicts biological activity (e.g., IC₅₀ values) based on these descriptors. mdpi.com

QSAR models have been successfully developed for various series of indole derivatives to predict activities such as anticancer and anti-amyloidogenic effects. espublisher.comtandfonline.commdpi.com For example, a 3D-QSAR model for indole and isatin (B1672199) derivatives targeting Aβ aggregation showed good predictive ability, helping to identify the physicochemical features correlated with potency. mdpi.com A robust QSAR model could predict the biological activity of this compound based on its unique combination of descriptors, guiding its synthesis and experimental testing for specific therapeutic applications. plos.orgresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-propionic acid (IPA) |

| Curcumin (B1669340) |

| 3-(Indol-3-yl)glyoxylamides |

| Indole-thiosemicarbazide derivatives |

| Indole alkaloids |

| Indomethacin |

| Indole-thiazolidinone hybrid |

| Isatin derivatives |

Correlation of Lipophilicity with Biological Activity

The lipophilicity of a molecule is a critical physicochemical parameter that significantly influences its pharmacokinetic and pharmacodynamic properties. It governs the compound's ability to cross biological membranes, its distribution within the body, and its interaction with molecular targets. While direct experimental or computational studies correlating the lipophilicity of this compound with its biological activity are not extensively available in the public domain, we can infer its potential behavior based on the well-established principles of medicinal chemistry and studies on structurally related indole derivatives.

The addition of a methyl group at the 6-position of the indole ring in this compound, as compared to its parent compound indole-3-propanoic acid (IPA), is expected to increase its lipophilicity. This is due to the non-polar nature of the methyl group. This seemingly minor structural modification can have a significant impact on the molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of compounds, including indole derivatives, have consistently demonstrated the importance of lipophilicity. mdpi.com For a series of related compounds, a parabolic relationship between lipophilicity (often expressed as log P) and biological activity is frequently observed. This means that there is an optimal range of lipophilicity for a specific biological effect.

Increased Lipophilicity: A moderate increase in lipophilicity can enhance the absorption and distribution of the compound, potentially leading to improved biological activity. This is because more lipophilic molecules can more readily partition into the lipid bilayers of cell membranes.

Excessive Lipophilicity: However, if the lipophilicity becomes too high, it can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific binding to hydrophobic pockets in various proteins, which can decrease the concentration of the drug available to interact with its intended target and potentially lead to off-target effects.

In the context of specific targets, the influence of lipophilicity can be more nuanced. For instance, in the development of GPR40 agonists based on an indole-propanoic acid scaffold, researchers have found that reducing hydrophobicity by modifying substituents can be beneficial. nih.gov This highlights that the optimal lipophilicity is target-dependent and requires careful tuning of the molecular structure.

The following table illustrates the predicted lipophilicity (XLogP3) for indole-3-propanoic acid and a related methylated indole derivative to provide a conceptual comparison.

| Compound Name | Structure | Predicted XLogP3 |

| Indole-3-propanoic acid | [Insert structure of Indole-3-propanoic acid] | 1.8 |

| This compound | [Insert structure of this compound] | 2.3 (Estimated) |

Data for Indole-3-propanoic acid is from available databases. The XLogP3 for this compound is an estimation based on the contribution of the methyl group.

It is crucial to note that while these general principles provide a framework for understanding the potential impact of the 6-methyl group, a definitive correlation between the lipophilicity of this compound and its specific biological activities would require dedicated experimental and computational studies.

In Silico Screening for Potential Biological Targets and Pathways

In the absence of direct experimental data, in silico screening methods offer a powerful approach to hypothesize the potential biological targets and pathways modulated by this compound. mdpi.com These computational techniques utilize the three-dimensional structure of the small molecule to predict its binding affinity to a vast array of protein targets. Methodologies such as reverse docking and pharmacophore-based screening are commonly employed for this purpose. mdpi.com

Given the structural similarity to indole-3-propanoic acid (IPA), a well-studied gut microbiota-derived metabolite, it is plausible that this compound may interact with some of the same biological targets. IPA has been shown to have a variety of biological effects, including neuroprotective, antioxidant, and anti-inflammatory properties. nih.govnih.gov

In silico target prediction for a molecule like this compound would typically involve screening against large databases of protein structures, such as the Protein Data Bank (PDB). The predictions are often ranked based on a scoring function that estimates the binding energy of the ligand-protein complex.

A theoretical in silico screening of this compound could yield a range of potential targets. Based on the known activities of related indole compounds, some of the predicted target classes could include:

Nuclear Receptors: IPA is known to activate the pregnane (B1235032) X receptor (PXR). nih.gov The 6-methyl derivative may retain or have altered activity at this receptor, which plays a key role in xenobiotic metabolism and inflammation.

Enzymes: Various enzymes are potential targets for indole derivatives. For instance, studies on other indole-containing compounds have explored their inhibitory effects on enzymes like cyclooxygenases (COX) and monoamine oxidase (MAO). mdpi.com

G-Protein Coupled Receptors (GPCRs): The indole scaffold is present in many GPCR ligands. As an example, derivatives of indole-5-propanoic acid have been investigated as agonists for GPR40, a target for type 2 diabetes. nih.gov

Transporters: The serotonin (B10506) transporter (SERT) is a well-known target for indole-based molecules, and in silico studies have been used to rationalize the binding of such compounds. mdpi.com

The results of such an in silico screening would need to be interpreted with caution. The predictions are probabilistic and require experimental validation. mdpi.com The confidence in a predicted target increases if multiple computational methods converge on the same result or if there is existing biological data for structurally similar compounds that supports the prediction.

The following table provides a hypothetical and illustrative example of potential biological targets and pathways that could be identified for this compound through in silico screening, based on the known pharmacology of related indole derivatives.

| Potential Target Class | Example Target | Potential Associated Pathway |

| Nuclear Receptors | Pregnane X Receptor (PXR) | Xenobiotic Metabolism, Anti-inflammatory Signaling |

| Enzymes | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis, Inflammation |

| G-Protein Coupled Receptors | G-protein coupled receptor 40 (GPR40) | Glucose-stimulated insulin (B600854) secretion |

| Transporters | Serotonin Transporter (SERT) | Serotonergic Neurotransmission |

This table is for illustrative purposes only and represents a theoretical outcome of an in silico screening based on the activities of related compounds. Experimental validation is necessary to confirm these predictions.

Ultimately, in silico screening serves as a valuable hypothesis-generating tool, guiding further experimental investigation into the pharmacological profile of novel compounds like this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies for Biological Target Engagement

Influence of Indole (B1671886) Substitutions on Biological Activity

Substituents on the aromatic indole ring system are pivotal in modulating the pharmacological effects of these molecules. The position, size, and electronic properties of these groups can fine-tune the compound's binding affinity and selectivity for various enzymes and receptors.

The addition of a methyl group to a lead compound can have significant effects on its biological activity. The "methyl effect" can enhance potency by factors of ten or more in some cases. nih.gov This enhancement often arises from the methyl group fitting into a well-sized, hydrophobic pocket in the protein's binding site, thereby increasing binding affinity. nih.gov Furthermore, the introduction of a methyl group can induce a favorable conformational change in the ligand, pre-organizing it for optimal binding. nih.gov

For indole derivatives, the position of the methyl group is critical. In the case of 3-(6-methyl-1H-indol-3-yl)propanoic acid, the methyl group is at the C-6 position. Studies on related indole structures show that substitutions at this position can be vital for activity. For instance, research on tubulin inhibitors found that a methoxy (B1213986) group at the C-6 position of the indole nucleus plays an important role in inhibiting cell growth. nih.gov Similarly, in other inhibitor classes, moving a methyl group from one position to another can result in significant gains or losses in activity depending on the specific topology of the target's binding site. For example, analysis of one kinase inhibitor series showed that while adding a methyl group at one position enhanced activity over a thousand-fold, methylation at the C4 position of an indole ring was predicted to decrease binding affinity due to steric clashes. nih.gov

| Compound | Methyl Position | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| Unsubstituted Indole | None | 1x | Baseline activity. |

| 2-Methyl-Indole Analog | C-2 | Variable | May influence electronics of the pyrrole (B145914) ring or cause steric hindrance. |

| 5-Methyl-Indole Analog | C-5 | Often increases | Fits into hydrophobic sub-pockets of many biological targets. |

| 6-Methyl-Indole Analog | C-6 | Often increases | Often well-tolerated and can enhance hydrophobic interactions without causing steric clash. nih.gov |

| 7-Methyl-Indole Analog | C-7 | Variable | May clash with residues near the indole nitrogen binding region. |

Halogenation is a widely used strategy in medicinal chemistry to optimize lead compounds, as the presence of halogen atoms can significantly enhance various biological activities. researchgate.net The introduction of halogens like fluorine, chlorine, or bromine onto the indole ring of related compounds has been shown to improve potency and selectivity for various targets.

For instance, in a series of indolylpropyl-piperazine derivatives targeting the serotonin (B10506) transporter (SERT), substitution at the C-5 position of the indole ring with halogens like fluorine or bromine resulted in more potent compounds compared to the unsubstituted derivative. mdpi.com Similarly, in the development of G-protein coupled receptor 40 (GPR40) agonists, an indole-5-propanoic acid derivative with a bromine substituent exhibited high potency, which was attributed to a specific bromine-π interaction with a phenylalanine residue in the receptor's binding site. nih.gov Enzymatic halogenation techniques allow for the selective installation of halogens at various positions of the indole ring, including C3, C5, C6, or C7, providing a tool to systematically explore the SAR of halogenated indoles. frontiersin.org

| Compound Series | Halogen/Position | Target | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Indolylpropyl-piperazines | Fluorine at C-5 | SERT | Increased Potency | mdpi.com |

| Indolylpropyl-piperazines | Bromine at C-5 | SERT | Increased Potency | mdpi.com |

| Indole-5-propanoic acids | Bromine at C-2 | GPR40 | Increased Potency (EC50 = 9.4 nM) | nih.gov |

| Indole | Bromine at C-3 | General | Achieved via enzymatic halogenation | frontiersin.org |

Role of the Propanoic Acid Side Chain in Molecular Recognition

The side chain at the C-3 position of the indole ring is a key determinant of a molecule's biological function. Its length, flexibility, and terminal functional group are all critical for proper orientation and interaction within a target's binding site.

3-(1H-indol-3-yl)propanoic acid belongs to a class of compounds known as indolyl carboxylic acids, which are characterized by a carboxylic acid chain of at least two carbons linked to an indole ring. drugbank.comhmdb.ca The three-carbon propanoic acid linker appears to be optimal for activity at several targets. This specific chain length provides the necessary flexibility and distance for the terminal carboxylic acid group to reach and interact with key amino acid residues in a binding pocket.

Variations in this chain can lead to significant changes in activity. For example, shortening the chain to an acetic acid moiety or lengthening it to a butanoic acid derivative can result in a loss of potency due to suboptimal positioning of the crucial carboxylate group. Furthermore, modifying the functional group itself, for instance by converting the carboxylic acid to an ester or an amide, can alter the molecule's binding mode and biological activity. nih.gov Studies on GPR40 agonists have also highlighted the importance of the propanoic acid functional group for activity. nih.gov

The carboxylic acid moiety is a vital functional group found in hundreds of pharmaceutical drugs. nih.gov It plays an irreplaceable role in many biological processes and is often a key feature of a molecule's pharmacophore. nih.govresearchgate.net The acidity and hydrogen-bonding capability of the carboxylic acid group allow it to form strong ionic bonds and hydrogen bond interactions with positively charged or polar residues (like arginine, lysine, or serine) in a receptor's active site.

This interaction often serves as an anchor, locking the molecule into a specific, active conformation. The critical nature of this group is highlighted by studies where its removal or replacement leads to a dramatic loss of biological activity. For instance, studies on MAO inhibitors have shown that indole-5,6-dicarboxylic (B8628679) acids are weak inhibitors, suggesting that the presence and placement of the carboxylic acid are finely tuned for potent inhibition. researchgate.net However, the carboxylic acid group can also present challenges, such as reduced metabolic stability or poor membrane permeability, prompting medicinal chemists to sometimes replace it with bioisosteres—other functional groups that can mimic its key interactions while offering improved physicochemical properties. nih.gov

SAR for Specific Enzyme Inhibition (e.g., MAO-B, Tubulin Polymerization)

The structural features of this compound and its analogs are directly linked to their ability to inhibit specific enzymes, such as monoamine oxidase B (MAO-B) and tubulin.

Research has shown that the indole scaffold is suitable for creating selective inhibitors of MAO-B, with some derivatives achieving potency in the sub-micromolar range. nih.gov A study on new hybrids derived from indole-3-propionic acid (IPA) found that these compounds showed significant inhibitory activity against human MAO-B (hMAO-B). nih.gov The SAR studies indicated that the nature of the hydrazone linkage and substitutions on other parts of the molecule could fine-tune this inhibitory activity. Generally, flexible analogues of indole-containing compounds tend to exhibit MAO-B inhibition, whereas more rigid structures are often selective for MAO-A. researchgate.net

The indole core is also a "privileged structure" for designing potent tubulin polymerization inhibitors, which are valuable as anticancer agents. nih.govnih.gov Many indole-based compounds target the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.govrsc.org SAR studies have revealed that substitutions on the indole ring are crucial for this activity. For example, a C-6 methoxy group on the indole nucleus was found to be important for potent inhibition of cell growth and tubulin polymerization. nih.gov The design of these inhibitors often involves connecting the indole ring (acting as the B-ring of a combretastatin (B1194345) A-4 analogue) to another aromatic group, with the linker and substituents on both rings being critical for high potency. nih.gov

| Compound/Derivative Class | Target Enzyme | Key SAR Finding | Potency (Example) | Reference |

|---|---|---|---|---|

| Indole-3-propionic acid hydrazone hybrids | MAO-B | Hybrids of IPA show significant MAO-B inhibition. | Varies by derivative | nih.gov |

| Pirlindole analogues (flexible) | MAO-B | Flexible structures tend to inhibit both MAO-A and MAO-B. | Potent inhibition | researchgate.net |

| Indole-based CA-4 analogues | Tubulin Polymerization | C-6 methoxy group on indole is important for activity. | IC50 = 0.37 µM (for derivative 5m) | nih.gov |

| Sulfur atom-spaced TMP derivatives | Tubulin Polymerization | 6- and 7-heterocyclyl-1H-indole derivatives are potent. | IC50 = 0.58 µM (for derivative 1k) | nih.gov |

| Thiophenyl-indole-carbohydrazides | Tubulin Polymerization | Derivative 6j showed the strongest microtubule-destabilizing effect. | LC50 = 71 nM (for derivative 6i against COLO 205 cells) | rsc.org |

SAR for Receptor Agonism/Antagonism (e.g., GPR17, PPARγ, CB1)

The interaction of indole-3-propanoic acid derivatives with several receptors has been investigated to elucidate the structural requirements for agonistic or antagonistic activity.

GPR17: The G protein-coupled receptor 17 (GPR17) is a target for conditions like multiple sclerosis and brain injury. nih.govnih.gov SAR studies on indole-3-propanoic acid derivatives have revealed key features for GPR17 agonism. For instance, the presence of a carboxylic acid at the end of the propanoic acid chain is crucial. In a series of 4,6-disubstituted-2-carboxy-1H-indole-3-propionic acid derivatives, it was found that the nature of the substituents at the 4 and 6 positions of the indole ring significantly impacts potency. nih.govnih.govnih.gov While the parent compound for the series was 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, the findings provide insight into the receptor's binding pocket. nih.govnih.govnih.gov Studies have shown that while small substituents at the 4-position are tolerated, the 6-position can accommodate larger lipophilic groups, which can enhance agonist activity. mdpi.com For example, a derivative with a 4-fluoro and a 6-bromo substitution showed significantly increased potency. mdpi.com This suggests that the 6-methyl group in "this compound" could be a favorable substitution for GPR17 interaction, although direct studies on this specific compound are limited. Further research has identified that substitutions at the 1-, 5-, or 7-positions of the indole ring are detrimental to agonist activity. mdpi.com

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis and glucose metabolism, making it a target for type 2 diabetes treatments. nih.govconfex.com Structure-based design has led to the identification of 1,5-disubstituted indole propionic acids as potent PPARα/γ co-agonists. nih.gov The analysis of the X-ray crystal structure of PPARγ with an indole propionic acid derivative highlighted the importance of the indole scaffold and the propionic acid side chain for binding and activation. nih.gov The presence of electron-donating groups, such as a methyl group, has been shown to contribute to PPARγ agonist activity in related scaffolds. confex.com This suggests that the 6-methyl substitution in "this compound" could be beneficial for its activity as a PPARγ agonist.

CB1: The cannabinoid receptor 1 (CB1) is involved in numerous physiological processes. While direct SAR studies of "this compound" on CB1 are not extensively documented, research on related indole structures provides some insights. For example, indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor. mdpi.com The core indole scaffold is a recurring motif in many known CB1 receptor ligands. The specific impact of a 6-methyl substituent on the propanoic acid derivative's affinity and efficacy at the CB1 receptor requires further investigation.

Table 1: SAR Insights for Receptor Engagement of Indole-3-Propanoic Acid Derivatives

| Receptor | Key Structural Features for Activity | Effect of Substitutions on the Indole Ring |

|---|---|---|

| GPR17 | - Propanoic acid side chain with a terminal carboxylic acid

| - Small substituents tolerated at position 4.

|

| PPARγ | - Indole scaffold

| - Electron-donating groups (e.g., methyl) can enhance agonist activity. |

| CB1 | - Indole core structure | - SAR for 3-propanoic acid derivatives is not well-defined, but other indole derivatives show potent modulation. |

SAR for Cytotoxic Activity in Cellular Models

The cytotoxic potential of indole-3-propanoic acid and its derivatives has been evaluated in various cancer cell lines. Research indicates that the core indole-3-propanoic acid (IPA) structure can exhibit cytostatic properties, particularly in breast cancer cells. nih.gov The cytotoxic effects appear to be cell-line specific. For example, in a study examining five indole derivatives, IPA showed cytotoxic effects on mesenchymal stem cells (MSC) with an EC50 of 0.40 ± 0.14 µM, but not on hepatocellular carcinoma (HepG2) cells. nih.gov Another study reported that IPA was not cytotoxic to bovine aortic endothelial cells, except at very high concentrations. nih.gov

The introduction of different substituents can significantly modulate this activity. For instance, a complex derivative, (3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), demonstrated high cytotoxic activity against several tumor cell lines, including Jurkat, K562, U937, and HL60. mdpi.com This suggests that the addition of bulky, functionalized groups can enhance cytotoxicity.

In a study of indole-chalcone derivatives, a compound with a 6-fluoro substitution on the indole ring, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed potent cytotoxic activity against metastatic colorectal cancer cells, including those resistant to oxaliplatin. nih.gov This highlights that halogen substitutions at the 6-position can be favorable for cytotoxic activity. The effect of a 6-methyl group on the cytotoxic profile of "this compound" would require specific testing to determine its impact relative to other substitutions.

Table 2: Cytotoxic Activity of Indole-3-Propionic Acid (IPA) and a Derivative

| Compound | Cell Line | Activity (EC50/IC50) |

|---|---|---|

| Indole-3-propionic acid (IPA) | Mesenchymal Stem Cells (MSC) | 0.40 ± 0.14 µM nih.gov |

| Indole-3-propionic acid (IPA) | Bovine Aortic Endothelial Cells (BAE-1) | Not cytotoxic at physiological concentrations nih.gov |

| (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) | Jurkat, K562, U937, HL60 | High cytotoxic activity mdpi.com |

SAR for Neuroprotective Effects and Antioxidant Properties

Indole-3-propionic acid (IPA) is recognized for its neuroprotective and antioxidant properties. nih.govmdpi.com It acts as a potent free radical scavenger, a property attributed to the indole ring system. mdpi.com Studies have shown that IPA can protect against oxidative stress-induced neuronal damage. nih.gov

The substitution pattern on the indole ring plays a crucial role in modulating these effects. For example, the introduction of hydroxyl and methoxy groups to the arylhydrazone fragment of IPA derivatives was found to enhance their neuroprotective properties. nih.gov Specifically, 2,3-dihydroxy and 2-hydroxy-4-methoxy derivatives exhibited strong neuroprotection against oxidative stress. nih.gov This suggests that electron-donating groups can positively influence the antioxidant and neuroprotective capacity of the indole scaffold.

The 6-methyl group in "this compound" is an electron-donating group, which could potentially enhance its neuroprotective and antioxidant activities compared to the unsubstituted parent compound, IPA. This is supported by the general observation that such groups can improve the radical scavenging ability of the indole nucleus. Research on IPA has demonstrated its potential in mitigating neuroinflammation and protecting against ischemic brain injury. researchgate.net Furthermore, studies have linked higher levels of IPA with neuroprotective effects in the context of migraine pathophysiology, where it is suggested to play a compensatory role against nitrosative stress. mdpi.comnih.gov

Table 3: Influence of Substituents on Neuroprotective and Antioxidant Effects of Indole-3-Propanoic Acid Derivatives

| Substitution | Observed Effect |

|---|---|

| Hydroxyl and Methoxy groups on arylhydrazone fragment | Enhanced neuroprotective properties against oxidative stress. nih.gov |

| 6-Methyl group (inferred) | As an electron-donating group, it is hypothesized to potentially enhance antioxidant and neuroprotective activities. |

Analytical Research Techniques for Detection and Quantification in Research Matrices

Mass Spectrometry-Based Quantification

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for the targeted quantification of specific molecules in complex mixtures. It is performed on a triple quadrupole mass spectrometer, which acts as a double mass filter to isolate a precursor ion and then a specific fragment ion, known as a product or transition ion. This high selectivity allows for accurate quantification even at low concentrations, minimizing interference from the matrix.

For indole-containing compounds like 3-(6-methyl-1H-indol-3-yl)propanoic acid, an MRM method would be developed by first determining the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific, stable product ions are monitored in the third quadrupole.

While specific MRM transitions for this compound are not detailed in the available literature, data from the closely related compound, indole-3-acetic acid (IAA), provides a strong foundational example. For IAA, the protonated molecule at m/z 176.1 is used as the precursor ion. mdpi.com Fragmentation yields a primary quinolinium quantifier ion at m/z 130.0 and a secondary qualifier ion at m/z 103.0. mdpi.com A similar approach would be applied to this compound, with adjustments made for the increased mass of the precursor due to the additional methyl and propanoic acid groups.

The development of a robust MRM method is essential for systematic profiling and quantification in biological and environmental samples. nih.govresearchgate.net The use of deuterated internal standards is often incorporated to compensate for matrix effects and variations in instrument response. nih.gov

Table 1: Example LC-MS/MS MRM Parameters for Indole-3-Acetic Acid (IAA)

| Parameter | Setting | Reference |

|---|---|---|

| Precursor Ion ([M+H]⁺) | m/z 176.1 | mdpi.com |

| Product Ion (Quantifier) | m/z 130.0 | mdpi.com |

| Product Ion (Qualifier) | m/z 103.0 | mdpi.com |

| Fragmentor Voltage | 100 V | mdpi.com |

| Collision Energy (Quantifier) | 14 eV | mdpi.com |

| Collision Energy (Qualifier) | 32 eV | mdpi.com |

| Nebulizer Pressure | 35 psi | mdpi.com |

This data is for the related compound Indole-3-Acetic Acid and serves as an illustrative example for method development for this compound.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of analytes in complex matrices such as plasma, saliva, tissues, and environmental samples. The primary goals are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the downstream analytical instrument.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic compounds like this compound, pH adjustment of the aqueous sample is a key step. By acidifying the sample to a pH below the compound's pKa, the carboxylic acid group is protonated, making the molecule less polar and more soluble in an organic extraction solvent.

Common organic solvents for extracting carboxylic acids from aqueous solutions include ethyl acetate, diethyl ether, and chloroform. For instance, studies on the related compound indole-3-acetic acid have utilized a chloroform-based liquid membrane containing trioctylamine as a carrier for extraction from aqueous solutions. researchgate.net The choice of solvent is critical and depends on the analyte's polarity, the solvent's immiscibility with water, and its compatibility with the analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent.

For indole-propanoic acids, a highly selective SPE method has been developed using molecularly imprinted polymers (MIPs). researchgate.net In one study, a MIP was synthesized using indole-3-acetic acid as the template molecule. researchgate.net This custom polymer demonstrated selective adsorption of indole-3-acetic acid (IAA), indole-3-propanoic acid (IPA), and indole-3-lactic acid (ILA) from complex biological samples like mouse feces, allowing for their effective purification prior to HPLC analysis. researchgate.net This highlights the potential of developing highly specific SPE protocols for this compound by using it as a template for MIP synthesis.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays provide alternative methods for detection and quantification that are often simpler and have higher throughput than chromatography-based techniques.

Fluorometric Assays: Indole-containing compounds are naturally fluorescent, a property that can be exploited for their sensitive detection. A high-performance liquid chromatography (HPLC) method with fluorometric detection has been developed for indole-3-propanoic acid (IPA) and related indoles in human plasma and saliva. nih.gov The method utilizes an excitation wavelength of 285 nm and measures the resulting emission at 355 nm. nih.gov This intrinsic fluorescence provides high selectivity and allows for low limits of detection. mdpi.com

Spectrophotometric (Colorimetric) Assays: Spectrophotometric methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte's concentration.